molecular formula C15H21F3N2 B13910669 4-(4-Isopropylpiperidin-1-yl)-3-(trifluoromethyl)aniline

4-(4-Isopropylpiperidin-1-yl)-3-(trifluoromethyl)aniline

Katalognummer: B13910669
Molekulargewicht: 286.34 g/mol
InChI-Schlüssel: DFGMGNFHNGOIIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Isopropylpiperidin-1-yl)-3-(trifluoromethyl)aniline is a chemical compound that features a piperidine ring substituted with an isopropyl group and an aniline moiety substituted with a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropylpiperidin-1-yl)-3-(trifluoromethyl)aniline typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides.

    Attachment of the Aniline Moiety: The aniline moiety can be attached through nucleophilic substitution reactions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Isopropylpiperidin-1-yl)-3-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines. Substitution reactions can lead to a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-Isopropylpiperidin-1-yl)-3-(trifluoromethyl)aniline has several scientific research applications, including:

    Medicinal Chemistry: The compound may be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe or ligand in studies involving biological targets such as receptors or enzymes.

    Industrial Applications: The compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of other valuable compounds.

Wirkmechanismus

The mechanism of action of 4-(4-Isopropylpiperidin-1-yl)-3-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the piperidine ring can contribute to its binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline: Similar structure but with a methyl group instead of an isopropyl group.

    4-(4-Ethylpiperidin-1-yl)-3-(trifluoromethyl)aniline: Similar structure but with an ethyl group instead of an isopropyl group.

    4-(4-Propylpiperidin-1-yl)-3-(trifluoromethyl)aniline: Similar structure but with a propyl group instead of an isopropyl group.

Uniqueness

The uniqueness of 4-(4-Isopropylpiperidin-1-yl)-3-(trifluoromethyl)aniline lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the trifluoromethyl group can enhance the compound’s metabolic stability and lipophilicity, while the isopropyl group can affect its binding interactions and selectivity.

Eigenschaften

Molekularformel

C15H21F3N2

Molekulargewicht

286.34 g/mol

IUPAC-Name

4-(4-propan-2-ylpiperidin-1-yl)-3-(trifluoromethyl)aniline

InChI

InChI=1S/C15H21F3N2/c1-10(2)11-5-7-20(8-6-11)14-4-3-12(19)9-13(14)15(16,17)18/h3-4,9-11H,5-8,19H2,1-2H3

InChI-Schlüssel

DFGMGNFHNGOIIA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.